(3-Phenylpiperidin-4-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

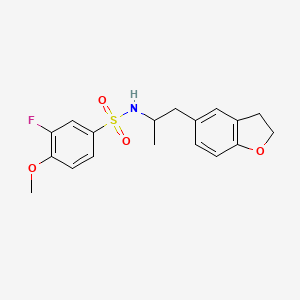

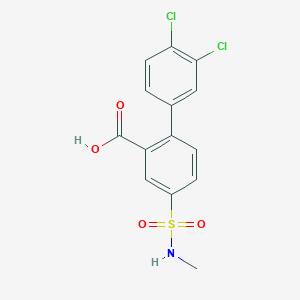

(3-Phenylpiperidin-4-yl)methanol hydrochloride, also known as PPME, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PPME is a member of the piperidine family and is commonly used in the synthesis of various drugs.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Synthesis of Methanones: Meng‐Yang Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones starting from the reaction of different 1-substituted 4-benzhydrylidenepiperidines, utilizing a CAN-mediated rearrangement, demonstrating an application in chemical synthesis (Chang et al., 2006).

- Crystal Structure Determination: P. W. Codding and M. James (1974) explored the structure of various synthetic 4-phenylpiperidine derivatives, which are used clinically as analgesics. The structural analysis was part of this study, highlighting its application in understanding molecular configurations (Codding & James, 1974).

Organic Chemistry and Catalysis

- Synthesis of Piperidines: Karel Vervisch et al. (2012) conducted a study on synthesizing novel cis-2-cyanomethyl-4-phenylpiperidines through a microwave-assisted aziridine to piperidine ring expansion. This showcases its use in creating new organic compounds (Vervisch et al., 2012).

- Catalysis in Cycloadditions: Salih Ozcubukcu et al. (2009) reported the preparation of a new ligand, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, and its complex formation with CuCl for catalyzing Huisgen 1,3-dipolar cycloadditions. This illustrates the role in catalysis, especially in cycloaddition reactions (Ozcubukcu et al., 2009).

Photochemistry and Kinetics

- Photochromism Studies: S. Aiken et al. (2013) synthesized mono-, bis- and tris-4-(naphthopyran-3-yl)phenyl substituted methanols, demonstrating good photochromism and leading to the generation of photomerocyanines. This research contributes to the field of photochemistry (Aiken et al., 2013).

- Kinetic Studies in Hydrogenation: Ž. Jelčić et al. (2016) conducted kinetic studies on the hydrogenation of a compound similar to 3-phenylpiperidin-4-yl)methanol hydrochloride, providing insights into reaction kinetics and catalysis under different conditions (Jelčić et al., 2016).

Mechanism of Action

Mode of Action

(3-Phenylpiperidin-4-yl)methanol hydrochloride is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

As a component in protacs, it may be involved in the ubiquitin-proteasome system, which is responsible for protein degradation .

Result of Action

As a component in PROTACs, it may contribute to the degradation of specific target proteins .

Properties

IUPAC Name |

(3-phenylpiperidin-4-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHSWFQJPFRBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)

![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)

![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)